Cas no 2138199-97-8 (Ethanone, 1-(4,4-difluoro-3-piperidinyl)-)
Ethanone, 1-(4,4-difluoro-3-piperidinyl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(4,4-difluoro-3-piperidinyl)-
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- Inchi: 1S/C7H11F2NO/c1-5(11)6-4-10-3-2-7(6,8)9/h6,10H,2-4H2,1H3
- InChI Key: OHPTVRXKHFGMMY-UHFFFAOYSA-N
- SMILES: C(=O)(C1C(F)(F)CCNC1)C
Ethanone, 1-(4,4-difluoro-3-piperidinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-799517-0.05g |
1-(4,4-difluoropiperidin-3-yl)ethan-1-one |
2138199-97-8 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
| Enamine | EN300-799517-0.1g |
1-(4,4-difluoropiperidin-3-yl)ethan-1-one |
2138199-97-8 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
| Enamine | EN300-799517-0.25g |
1-(4,4-difluoropiperidin-3-yl)ethan-1-one |
2138199-97-8 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
| Enamine | EN300-799517-0.5g |
1-(4,4-difluoropiperidin-3-yl)ethan-1-one |
2138199-97-8 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
| Enamine | EN300-799517-1.0g |
1-(4,4-difluoropiperidin-3-yl)ethan-1-one |
2138199-97-8 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
| Enamine | EN300-799517-2.5g |
1-(4,4-difluoropiperidin-3-yl)ethan-1-one |
2138199-97-8 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
| Enamine | EN300-799517-5.0g |
1-(4,4-difluoropiperidin-3-yl)ethan-1-one |
2138199-97-8 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
| Enamine | EN300-799517-10.0g |
1-(4,4-difluoropiperidin-3-yl)ethan-1-one |
2138199-97-8 | 95% | 10.0g |
$4236.0 | 2024-05-21 |
Ethanone, 1-(4,4-difluoro-3-piperidinyl)- Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Ethanone, 1-(4,4-difluoro-3-piperidinyl)-
Ethanone, 1-(4,4-difluoro-3-piperidinyl)-: A Comprehensive Overview
Ethanone, 1-(4,4-difluoro-3-piperidinyl)-, also known by its CAS number 2138199-97-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclic ketones and is characterized by its unique structure, which includes a piperidine ring substituted with two fluorine atoms at the 4-position. The presence of the fluorine atoms introduces interesting electronic and steric properties, making this compound a valuable subject for both academic research and industrial applications.
The Ethanone moiety in this compound serves as a central functional group, contributing to its reactivity and biological activity. The piperidine ring, being a six-membered saturated heterocycle containing one nitrogen atom, provides structural rigidity and enhances the molecule's ability to interact with biological targets. The difluoro substitution at the 4-position further modulates the electronic environment of the molecule, potentially influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Recent studies have highlighted the potential of Ethanone, 1-(4,4-difluoro-3-piperidinyl)- in drug discovery. Researchers have explored its role as a precursor for synthesizing bioactive molecules with potential therapeutic applications. For instance, this compound has been used as an intermediate in the synthesis of inhibitors for various enzyme targets, including kinases and proteases. Its ability to form stable complexes with these enzymes makes it a promising candidate for developing novel therapeutic agents.
In addition to its role in drug discovery, Ethanone, 1-(4,4-difluoro-3-piperidinyl)- has also been investigated for its potential in materials science. The compound's unique electronic properties make it a suitable candidate for applications in organic electronics and optoelectronics. Recent advancements in this area have demonstrated that derivatives of this compound can be used to fabricate organic light-emitting diodes (OLEDs) with improved efficiency and stability.
The synthesis of Ethanone, 1-(4,4-difluoro-3-piperidinyl)- involves a multi-step process that typically begins with the preparation of the piperidine ring. The introduction of the fluorine atoms at the 4-position is achieved through nucleophilic substitution reactions or electrophilic fluorination methods. The final step involves the formation of the ethanone group through oxidation or condensation reactions. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From an environmental perspective, understanding the fate and behavior of Ethanone, 1-(4,4-difluoro-3-piperidinyl)- in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on determining its biodegradation pathways and toxicity profiles. These studies have provided valuable insights into how this compound interacts with biological systems and how it can be safely managed in industrial settings.
In conclusion, Ethanone, 1-(4,4-difluoro-3-piperidinyl)- is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers working in drug discovery, materials science, and environmental chemistry. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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